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(4,6-Difluoro-1H-indazol-3-yl)methanamine
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Overview
Description
(4,6-Difluoro-1H-indazol-3-yl)methanamine is a chemical compound belonging to the indazole family, characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Difluoro-1H-indazol-3-yl)methanamine typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole core, followed by further functionalization to introduce the methanamine group . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4,6-Difluoro-1H-indazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine positions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of methoxy-substituted indazole derivatives.
Scientific Research Applications
Research indicates that indazole derivatives, including (4,6-Difluoro-1H-indazol-3-yl)methanamine, exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with indazole structures can possess significant antimicrobial activity. The difluoro substitution may enhance these effects by improving binding affinity to biological targets.
- Kinase Inhibition : Indazole derivatives have been investigated for their potential as kinase inhibitors. For instance, certain derivatives have demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFR), which are critical in cancer biology .
- Antitumor Activity : The compound has been evaluated for its antitumor properties. In vitro studies have shown that related indazole compounds can inhibit tumor cell growth effectively .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Indazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of difluoro groups at the 4 and 6 positions can be performed using fluorination methods.
- Amine Functionalization : The methanamine group is usually introduced via reductive amination or direct amination techniques.
These synthetic methods allow for the generation of various derivatives that may exhibit enhanced biological properties or improved pharmacokinetic profiles.
Case Study 1: Antitumor Activity
A study evaluated several indazole derivatives for their anticancer efficacy against human tumor cell lines. The results indicated that compounds structurally related to this compound exhibited significant growth inhibition, with IC50 values in the nanomolar range .
Case Study 2: Kinase Inhibition
Another investigation focused on the structure-activity relationships of indazole derivatives as FGFR inhibitors. The study revealed that specific substitutions at the 4 and 6 positions were crucial for enhancing inhibitory potency against FGFR1, suggesting that this compound could be optimized for similar applications .
Mechanism of Action
The mechanism of action of (4,6-Difluoro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- (4,5-Difluoro-1H-indazol-3-yl)methanamine
- (4,6-Dichloro-1H-indazol-3-yl)methanamine
- (4,6-Dimethyl-1H-indazol-3-yl)methanamine
Uniqueness
(4,6-Difluoro-1H-indazol-3-yl)methanamine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity compared to other similar compounds. This makes it particularly valuable in medicinal chemistry for developing drugs with improved efficacy and selectivity .
Biological Activity
(4,6-Difluoro-1H-indazol-3-yl)methanamine is a compound featuring an indazole core with specific fluorination at the 4 and 6 positions. This unique structure potentially enhances its interaction with various biological targets, leading to significant pharmacological activities. The compound's methanamine group contributes to its basicity and reactivity, making it a subject of interest in medicinal chemistry.
The chemical structure of this compound can be represented as follows:
Key Features:
- Indazole Core: A bicyclic structure that may influence biological activity.
- Difluoro Substituents: Enhances lipophilicity and potentially improves binding affinity to biological targets.
- Methanamine Group: Contributes to the compound's basicity and ability to form derivatives.
Biological Activity
Research indicates that derivatives of indazole, including this compound, exhibit various biological activities such as:
- Antiproliferative Effects: Indazole derivatives have been shown to inhibit the proliferation of cancer cells. For instance, compounds related to this structure have demonstrated IC50 values in the nanomolar range against specific cancer cell lines .
- Enzyme Inhibition: The compound has potential as an inhibitor for various enzymes, including fibroblast growth factor receptors (FGFRs). Studies have reported IC50 values of less than 4.1 nM for certain derivatives targeting FGFR1 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. The following table summarizes some notable derivatives and their unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
(5-Fluoro-1H-indazol-3-yl)methanamine | Fluorine at position 5 | Potentially different binding characteristics |
(5-Chloro-1H-indazol-3-yl)methanamine | Chlorine substitution | May exhibit distinct pharmacological profiles |
(5-Methyl-1H-indazol-3-yl)methanamine | Methyl group at position 5 | Alters lipophilicity and steric hindrance |
(5-Amino-1H-indazol-3-yl)methanamine | Additional amino group | Increased basicity and potential for hydrogen bonding |
(5-Bromo-1H-indazol-3-yl)methanamine | Bromine substitution | Unique reactivity compared to fluorinated analogs |
Case Studies
Several studies have highlighted the effectiveness of indazole derivatives in various therapeutic contexts:
- Antitumor Activity: A study reported that specific indazole derivatives exhibited significant antitumor activity against BRAFV600-mutant melanoma with well-tolerated dosing up to 400 mg twice daily .
- Inhibition of IDO1: The indazole scaffold was identified as a novel pharmacophore for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, demonstrating IC50 values around 5.3 μM .
The mechanism by which this compound exerts its biological effects often involves interactions with specific molecular targets. The binding affinity is influenced by the fluorination pattern and the presence of functional groups that enhance lipophilicity and steric interactions.
Interaction Studies
Studies on molecular docking and binding interactions have shown that the compound can effectively bind to active sites of target enzymes or receptors, which is crucial for its inhibitory effects .
Properties
Molecular Formula |
C8H7F2N3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(4,6-difluoro-2H-indazol-3-yl)methanamine |
InChI |
InChI=1S/C8H7F2N3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,3,11H2,(H,12,13) |
InChI Key |
HNANGWCPWVJRNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)CN)F)F |
Origin of Product |
United States |
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